ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine
Description
Properties
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-2-13-10-11-6-5-9-14-8-4-3-7-12(11)14/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETNNVWOJGXDOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCN2C1CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Octahydro-1H-quinolizine Derivatives
The octahydroquinolizine scaffold is a bicyclic amine structure that can be derived from lupinine or related precursors. A key intermediate in the preparation of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine is often the corresponding methanesulfonate or azidomethyl derivatives of octahydroquinolizine.
Typical preparation steps include:
Formation of (1R,9aR)-Octahydro-1H-Quinolizine-1-yl)methyl Methanesulfonate:
- Methanesulfonyl chloride is added dropwise to a cooled solution of lupinine and triethylamine in dichloromethane.
- The reaction mixture is stirred initially at 0°C for 30 minutes and then at room temperature for 6 hours.
- The product is isolated by washing with saturated sodium chloride solution, drying over anhydrous magnesium sulfate, and chromatographic purification.
Conversion to (1S,9aR)-1-(Azidomethyl)Octahydro-1H-Quinolizine:
- The methanesulfonate intermediate is reacted with sodium azide in dimethylformamide at 70°C for 5 hours.
- After solvent evaporation, the residue is extracted, dried, and purified by silica gel chromatography.
- The azide intermediate is characterized by IR spectroscopy showing characteristic azide peaks (e.g., 2096 cm⁻¹) and optical rotation measurements.
These intermediates serve as precursors for further functionalization to introduce the ethylamine group or other substituents on the quinolizidine ring system.
Representative Synthetic Route Example
Analytical and Characterization Data
- IR Spectroscopy: Azide intermediates show characteristic peaks near 2096 cm⁻¹.
- Optical Rotation: Specific rotations confirm stereochemical integrity.
- NMR Spectroscopy: Proton and carbon NMR confirm substitution patterns and purity.
- Chromatography: Silica gel column chromatography is commonly used for purification.
Summary Table of Preparation Steps
| Compound | Starting Material | Key Reagents | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|---|
| Methanesulfonate intermediate | Lupinine | Methanesulfonyl chloride, triethylamine | Sulfonylation | Not specified | Purified by silica gel chromatography |
| Azidomethyl derivative | Methanesulfonate intermediate | Sodium azide | Nucleophilic substitution | 60% | Purified by chromatography, IR confirmed |
| Aminomethyl derivative | Azidomethyl intermediate | Hydrogenation or other reduction | Azide reduction | High | Precursor to ethylamine derivative |
| This compound | Aminomethyl intermediate | Ethyl halide or ethylamine + reducing agent | Alkylation or reductive amination | Variable | Final target compound |
Research Findings and Considerations
- The synthetic route via methanesulfonate and azide intermediates is well-documented and provides a reliable pathway to functionalize the octahydroquinolizine ring.
- The stereochemistry of the quinolizidine ring is preserved during the transformations, which is critical for biological activity.
- Purification by silica gel chromatography using chloroform or chloroform-ethanol mixtures is effective.
- The choice between nucleophilic substitution and reductive amination for ethylamine introduction depends on available intermediates and desired stereochemical outcomes.
- The overall yields and purity are generally satisfactory for research and potential scale-up.
Chemical Reactions Analysis
Types of Reactions
Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Chemistry
Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine serves as a building block in the synthesis of complex organic molecules and heterocycles. Its unique structure allows for the creation of various derivatives that can be utilized in synthetic pathways to develop new compounds with desired properties.
Biology
In biological research, this compound is being investigated as a ligand in biochemical assays and as a probe in molecular biology studies. Its ability to interact with specific enzymes suggests that it may influence metabolic pathways, which can be crucial for understanding cellular processes.
Medicine
The compound is explored for its therapeutic properties , particularly as a precursor in the synthesis of pharmaceutical compounds. Its structural features indicate potential efficacy in drug development, especially in targeting specific biological pathways or diseases.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and serves as an intermediate in the manufacture of agrochemicals and other industrial products. Its versatility makes it valuable in various chemical manufacturing processes.
Case Study 1: Antimicrobial Activity
Research has indicated that compounds structurally related to this compound exhibit antimicrobial properties. For instance, derivatives have been screened against various microorganisms, demonstrating significant activity against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa. Such findings suggest potential applications in developing new antimicrobial agents .
Case Study 2: Anticancer Research
Another area of interest involves the synthesis of related compounds that show anticancer activity. Studies have reported that modifications to the quinolizin structure can enhance bioactivity against cancer cell lines, indicating that this compound could be a promising scaffold for developing novel anticancer therapies .
Mechanism of Action
The mechanism of action of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study. The exact molecular targets and pathways involved may vary based on the specific application and the experimental conditions .
Comparison with Similar Compounds
(Octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine
- Molecular Formula : C₁₃H₂₆N₂ (identical core structure to the ethyl variant).
- Key Difference : Propyl group substitution instead of ethyl.
- Properties: Similar molecular weight (210.36 g/mol) and CAS registry (1383626-18-3). Limited data on biological or industrial applications are available, but its structural similarity suggests shared reactivity with the ethyl derivative .
7-Chloro-N-[(octahydro-1H-quinolizin-1-yl)methyl]quinolin-4-amine (AM1)
- Structure: Combines a quinolizidine moiety with a 7-chloroquinoline group.
- Applications: Demonstrated in vivo and in vitro antiparasitic activity, particularly against Plasmodium species (malaria) and Trypanosoma cruzi (Chagas disease). Stereochemistry ((−)-AM1 and (+)-AM1) significantly influences efficacy, with (−)-AM1 showing higher potency .
Methyl Diethanol Amine (MDEA)
[(1-Methylpiperidin-4-yl)methyl]amine
- Structure : Piperidine derivative (C₇H₁₆N₂) with a methylamine side chain.
- Properties: Boiling point 159.8°C, used as a pharmaceutical intermediate. Its piperidine core offers conformational flexibility distinct from the rigid quinolizidine system .
Comparative Data Table
Key Research Findings
Quinolizidine Derivatives: AM1's antiparasitic activity highlights the importance of substituents on the quinolizidine core. The ethyl variant may exhibit similar bioactivity if functionalized with pharmacophores like chlorine or quinoline .
Amine Functionalization: MDEA’s success in CO₂ capture underscores the role of amine groups in adsorption. While this compound lacks direct evidence for this application, its primary/secondary amine groups could theoretically enhance chemisorption compared to tertiary amines like MDEA .
Biological Activity
Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine is a chemical compound with a unique structure that has garnered interest in various fields, particularly in biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Overview of this compound
This compound, with the molecular formula , features an ethyl group linked to an octahydro-1H-quinolizin moiety. Its structural characteristics suggest potential interactions with biological systems, making it a candidate for various applications in medicinal chemistry and molecular biology.
Biochemical Pathways
The compound's biological activity is primarily mediated through its interactions with enzymes and proteins. It has been shown to bind to specific enzymes, potentially altering their activity and influencing metabolic pathways. These interactions often involve hydrogen bonding and hydrophobic interactions, which can lead to conformational changes in enzyme structures.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its bioavailability and therapeutic potential. Preliminary studies indicate that the compound may exhibit significant stability under standard storage conditions, but its activity may diminish over time.
Cellular Effects
This compound influences various cellular processes. It has been observed to modulate cell signaling pathways and gene expression, impacting metabolic processes and cellular energy production. For instance, it can affect the activity of key signaling proteins, leading to alterations in downstream signaling cascades.
Molecular Mechanism
At the molecular level, the compound may act as either an inhibitor or activator of enzymes depending on the context of its interaction. Its binding to enzymes can result in conformational changes that enhance or inhibit their activity. Moreover, it may influence gene expression by interacting with transcription factors or regulatory proteins.
Research Applications
This compound has a wide range of applications:
Chemistry : It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology : The compound is being investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine : There is ongoing research into its therapeutic properties, including its use as a precursor in pharmaceutical synthesis.
Industry : It is utilized in producing specialty chemicals and as an intermediate in manufacturing agrochemicals .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various contexts:
| Study | Findings |
|---|---|
| Study on Enzyme Interaction | Demonstrated binding affinity to specific enzymes, leading to altered metabolic activity. |
| Pharmacokinetic Analysis | Showed significant stability under laboratory conditions but variable efficacy over time. |
| Cellular Signaling Research | Indicated modulation of key signaling pathways affecting cellular metabolism and energy production. |
Q & A
Q. How are conflicting toxicity profiles from in vitro and in vivo studies reconciled?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
